5-(Tert-butyl)-2-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
Overview
Description
5-(Tert-butyl)-2-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-2-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Cyclization to Form Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate undergoes cyclization with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core.
Functional Group Introduction: The tert-butyl, methyl, phenyl, and pyrrolidinyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)-2-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated precursors and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
5-(Tert-butyl)-2-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as dyes and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-2-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of cyclin-dependent protein kinases, thereby interfering with cell cycle progression and exhibiting anti-tumor effects . The compound’s structure allows it to bind to the active sites of these targets, blocking their activity and leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazolo[1,5-a]pyrimidine-based fluorophores
Uniqueness
5-(Tert-butyl)-2-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl and pyrrolidinyl groups, in particular, contribute to its stability and potential interactions with biological targets, setting it apart from other pyrazolo[1,5-a]pyrimidine derivatives .
Properties
IUPAC Name |
5-tert-butyl-2-methyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-15-19(16-10-6-5-7-11-16)20-22-17(21(2,3)4)14-18(25(20)23-15)24-12-8-9-13-24/h5-7,10-11,14H,8-9,12-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUAXMOYRXFDFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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